molecular formula C14H17NO3 B13458951 [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13458951
M. Wt: 247.29 g/mol
InChI Key: YYVSWFPFNOEFFB-UHFFFAOYSA-N
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Description

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves the reduction of spirocyclic oxetanyl nitriles . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction mechanism involves the reduction of the nitrile group to form the corresponding amine, which is then further transformed into the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol apart is its unique combination of a bicyclic structure with a methanol functional group. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C14H17NO3/c16-8-13-4-14(5-13,7-15-6-13)10-1-2-11-12(3-10)18-9-17-11/h1-3,15-16H,4-9H2

InChI Key

YYVSWFPFNOEFFB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC4=C(C=C3)OCO4)CO

Origin of Product

United States

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